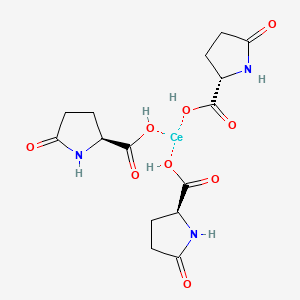
Tris(5-oxo-L-prolinato-N1,O2)cerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)cerium typically involves the reaction of cerium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the cerium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity cerium salts and 5-oxo-L-proline, along with precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the 5-oxo-L-proline ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Tris(5-oxo-L-prolinato-N1,O2)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in materials science for the synthesis of advanced materials with unique properties, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)cerium exerts its effects involves the coordination of the cerium ion with the 5-oxo-L-proline ligands. This coordination alters the electronic properties of the cerium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(5-oxo-L-prolinato-N1,O2)aluminium: A similar coordination compound with aluminium instead of cerium. It has different chemical properties and applications due to the different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: Another analogous compound with iron, which exhibits distinct redox behavior and catalytic properties.
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)cerium is unique due to the specific properties imparted by the cerium ion, such as its redox activity and coordination chemistry. These properties make it particularly valuable in applications requiring strong oxidizing agents or specific catalytic functions.
Propriétés
Numéro CAS |
74060-41-6 |
|---|---|
Formule moléculaire |
C15H21CeN3O9 |
Poids moléculaire |
527.46 g/mol |
Nom IUPAC |
cerium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ce/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
Clé InChI |
CSUFSPLONQLGBE-ZRIQBPNSSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Ce] |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


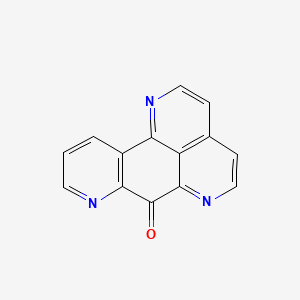
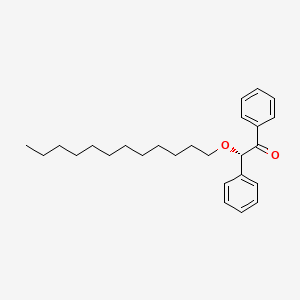
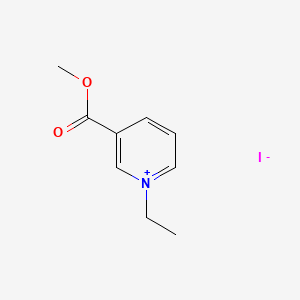
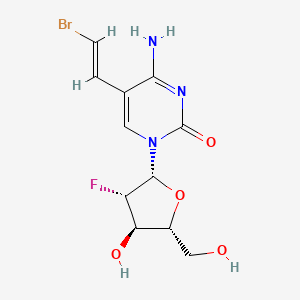
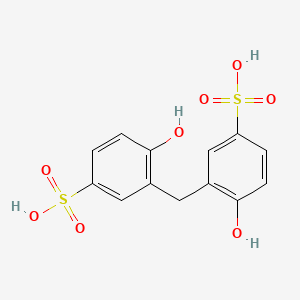
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
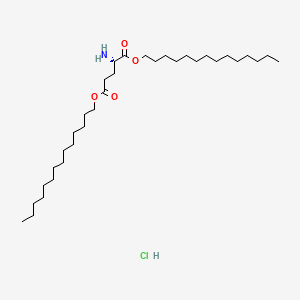
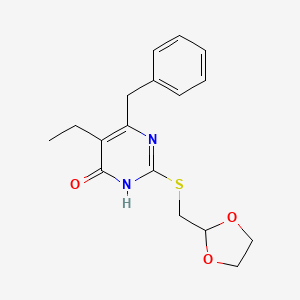
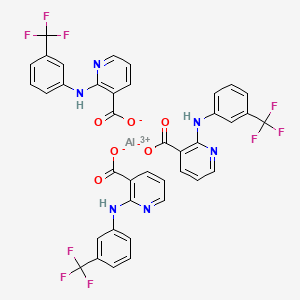
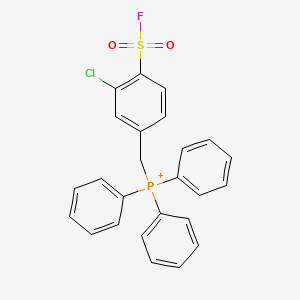
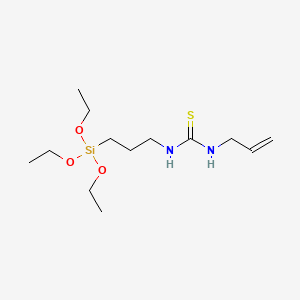
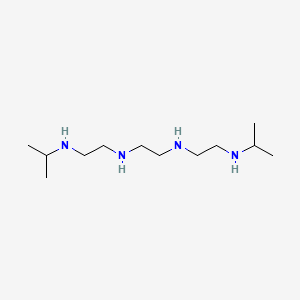

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
